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Compound of Interest

Compound Name: 1-Acetyl-3,5-dimethyl Adamantane

Cat. No.: B1147207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, has proven to be a

valuable pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide

spectrum of biological activities, including antiviral, antibacterial, and central nervous system

effects. The strategic functionalization of the adamantane core is a key approach to modulate

the physicochemical and pharmacological properties of these compounds. This guide provides

a comparative analysis of 1-acetyladamantane and its dimethyl-substituted analog, 1-acetyl-

3,5-dimethyladamantane, offering insights into the effects of this substitution.

Physicochemical Properties: A Comparative
Analysis
The introduction of two methyl groups at the bridgehead positions of the adamantane nucleus

in 1-acetyl-3,5-dimethyladamantane leads to predictable alterations in its physicochemical

properties compared to the parent compound, 1-acetyladamantane. These changes,

summarized in the table below, are primarily driven by the increase in molecular weight and

surface area conferred by the methyl groups.
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Property
1-
Acetyladamantane

1-Acetyl-3,5-
dimethyladamanta
ne

Impact of Dimethyl
Substitution

Molecular Formula C₁₂H₁₈O[1][2] C₁₄H₂₂O[3] Addition of C₂H₄

Molecular Weight 178.27 g/mol [2] 206.32 g/mol [3] Increased

Melting Point 53-55 °C[1]

110-111 °C (for 1-

acetamido-3,5-

dimethyladamantane)

[4]

Likely Increased

Boiling Point
~250.5 °C (estimate)

[2]

348.5 °C (predicted

for 1-acetamido-3,5-

dimethyladamantane)

[4]

Likely Increased

Calculated LogP

(XLogP3)
2.5[2]

3.5 (for 1-acetamido-

3,5-

dimethyladamantane)

[5]

Increased Lipophilicity

Topological Polar

Surface Area
17.1 Å²[2]

29.1 Å² (for 1-

acetamido-3,5-

dimethyladamantane)

[5]

Increased (due to

amide group in

analog)

Solubility

Insoluble in water,

soluble in methanol.[1]

[2]

Soluble in Chloroform

(Sparingly), Ethyl

Acetate (Slightly) (for

1-acetamido-3,5-

dimethyladamantane).

[4]

Altered solubility

profile

Note: Some data for 1-acetyl-3,5-dimethyladamantane is based on its close analog, 1-

acetamido-3,5-dimethyladamantane, due to the limited availability of direct experimental data

for the acetyl derivative.
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The most significant consequence of dimethyl substitution is the increase in lipophilicity, as

indicated by the higher calculated LogP value. This property is crucial in drug design as it

influences a molecule's ability to cross biological membranes, interact with hydrophobic

pockets of target proteins, and its overall pharmacokinetic profile.[6] The increased molecular

weight and likely higher melting and boiling points are consistent with the addition of the two

methyl groups.

Biological Activity and Pharmacokinetics: Expected
Consequences of Dimethylation
While direct comparative studies on the biological activity of 1-acetyladamantane and 1-acetyl-

3,5-dimethyladamantane are not readily available in the public domain, general principles of

medicinal chemistry and studies on other adamantane derivatives allow for informed

postulations.

The adamantane core itself contributes to the biological activity of its derivatives, often by

interacting with biological membranes or hydrophobic protein domains.[6] The antiviral activity

of adamantanes, for instance, is linked to their ability to interact with viral ion channels.[6]

The increased lipophilicity resulting from dimethyl substitution is expected to have a profound

impact on the biological activity and pharmacokinetics of the molecule. Enhanced lipophilicity

can lead to:

Increased membrane permeability: This could facilitate the entry of the compound into cells

and tissues, potentially enhancing its biological activity.

Altered protein binding: The compound may exhibit stronger binding to hydrophobic pockets

of target enzymes or receptors.

Modified metabolic stability: The methyl groups may block sites of metabolic oxidation,

potentially leading to a longer half-life in the body.

Changes in distribution: A more lipophilic compound may show increased distribution into

fatty tissues and the central nervous system.
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It is important to note that these effects are not always beneficial and can sometimes lead to

increased toxicity or unfavorable pharmacokinetic profiles. Therefore, experimental validation is

crucial.

Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following

are detailed methodologies for key experiments.

Synthesis of 1-Acetyl-3,5-dimethyladamantane
A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3

mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an

oxygen atmosphere (1 atm) for 8 hours. The product, 1-acetyl-3,5-dimethyladamantane, can be

isolated and purified from the reaction mixture.

Determination of Lipophilicity (LogP) by Shake-Flask
Method
The shake-flask method is the traditional and a reliable method for determining the partition

coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and

water.[7][8][9]

Materials:

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Test compound (1-acetyladamantane or 1-acetyl-3,5-dimethyladamantane)

Separatory funnel or centrifuge tubes

Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

A known concentration of the test compound is prepared in either water or n-octanol.
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Equal volumes of the n-octanol and water phases are added to a separatory funnel or

centrifuge tube.

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of

the compound between the two phases.

The mixture is then allowed to stand until the two phases have completely separated.

Centrifugation can be used to aid separation.

Aliquots are carefully taken from both the n-octanol and water layers.

The concentration of the compound in each phase is determined using a suitable analytical

method.

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

LogP is the logarithm of the partition coefficient.

Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

Cell line of interest (e.g., a cancer cell line or a host cell line for antiviral assays)

Cell culture medium and supplements

96-well plates

Test compounds (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader
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Procedure:

Cells are seeded in a 96-well plate at a predetermined density and allowed to attach

overnight.

The cells are then treated with various concentrations of the test compounds. A vehicle

control (solvent only) is also included.

After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and

fresh medium containing MTT solution is added to each well.

The plate is incubated for a further 2-4 hours, during which viable cells will reduce the yellow

MTT to purple formazan crystals.

The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

The absorbance of each well is measured at a wavelength of 570 nm using a microplate

reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Antiviral Activity Assessment by Plaque Reduction
Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a

compound by measuring the reduction in the formation of viral plaques in a cell monolayer.[13]

[14][15]

Materials:

Host cell line susceptible to the virus of interest

Virus stock

Cell culture medium and supplements

6-well or 12-well plates
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Test compounds

Agarose or methylcellulose overlay medium

Crystal violet staining solution

Procedure:

Confluent monolayers of host cells are prepared in multi-well plates.

The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well).

After a 1-hour adsorption period, the virus inoculum is removed.

The cells are then overlaid with a semi-solid medium (containing agarose or methylcellulose)

containing different concentrations of the test compound. A no-drug control is also included.

The plates are incubated for a period that allows for the formation of visible plaques (typically

2-5 days).

The cells are then fixed and stained with crystal violet, which stains the living cells, leaving

the plaques (areas of dead cells) as clear zones.

The number of plaques in each well is counted.

The percentage of plaque reduction is calculated for each compound concentration relative

to the no-drug control. The IC₅₀ value (the concentration that inhibits 50% of plaque

formation) can then be determined.

Visualizing the Impact: Logical Workflow
The following diagram illustrates the logical workflow for comparing the properties of acetyl

adamantane and its dimethyl-substituted analog.
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Workflow for Comparing Acetyl Adamantane Derivatives

Synthesis

Characterization Biological Evaluation

Comparative Analysis

Acetyl Adamantane

Physicochemical Properties
(MW, MP, BP, LogP, Solubility) Cytotoxicity Assay (MTT) Antiviral Assay (Plaque Reduction) Pharmacokinetic Studies

1-Acetyl-3,5-dimethyladamantane

Structure-Activity Relationship (SAR)

Lead Optimization

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of

acetyl adamantane and its dimethyl-substituted analog to establish structure-activity

relationships.

Signaling Pathway Hypothesis: Modulation of Viral
Ion Channels
Based on the known mechanism of action of other adamantane antivirals, it is hypothesized

that acetyl adamantane and its dimethyl-substituted derivative may exert their antiviral effects
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by targeting viral ion channels, such as the M2 proton channel of the influenza A virus. The

following diagram illustrates this proposed mechanism.

Hypothetical Mechanism of Action: Viral Ion Channel Blockade

Influenza A Virus

Host Cell
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Viral M2 Proton Channel
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Caption: A diagram illustrating the hypothetical blockade of the viral M2 proton channel by

acetyl adamantane derivatives, preventing viral uncoating within the host cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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